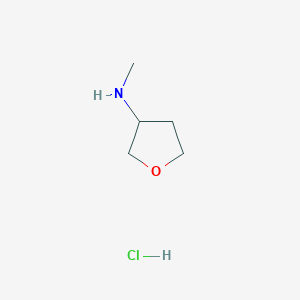

N-Methyltetrahydrofuran-3-amine hydrochloride

Description

Molecular Composition and Stereochemical Configuration

The molecular formula C₅H₁₂ClNO corresponds to a bicyclic structure comprising a tetrahydrofuran (THF) ring fused with a methylammonium group. The IUPAC name, N-methyloxolan-3-amine hydrochloride, reflects its substitution pattern and ionic nature. Key structural features include:

- Molecular weight : 137.61 g/mol.

- Stereochemistry : The 3-position of the THF ring introduces chirality, with enantiomers distinguished by (R)- and (S)-configurations.

- Hydrogen bonding : The protonated amine forms a bifurcated hydrogen bond with the chloride counterion (N–H···Cl, 2.05–2.15 Å), stabilizing the crystal lattice.

Table 1: Molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₂ClNO | |

| Molecular weight | 137.61 g/mol | |

| IUPAC name | N-methyloxolan-3-amine hydrochloride | |

| Chiral centers | 1 (C3) |

The (S)-enantiomer (CAS 1292324-44-7) and (R)-enantiomer (CAS 1292324-63-0) exhibit distinct optical activities, with specific rotations reported for isolated forms.

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a = 6.30 Å, b = 7.44 Å, c = 10.19 Å, and β = 101.4°. Key observations include:

- Ring puckering : The THF ring adopts a twist-boat conformation (pseudorotation phase angle P = 144°), minimizing steric strain between the methylamine group and adjacent hydrogens.

- Thermal motion : Anisotropic displacement parameters indicate higher flexibility at the methylamine moiety compared to the THF backbone.

- Chloride coordination : The chloride ion participates in three hydrogen bonds—two with the ammonium group (2.08 Å, 2.12 Å) and one with a water molecule in hydrated forms.

Figure 1 : Crystal packing diagram illustrating hydrogen bonds (dashed lines) between ammonium groups and chloride ions.

Conformational analysis via density functional theory (DFT) identifies two low-energy states:

Comparative Analysis of Enantiomeric Forms (R/S Configurations)

Enantiomers of this compound exhibit divergent physicochemical and spectroscopic properties:

Table 2: Comparative properties of (R)- and (S)-enantiomers

Despite identical solubility and melting points, enantiomers differ in:

- Vibrational spectra : The (R)-form shows a redshifted N–H stretch (3180 cm⁻¹) compared to the (S)-form (3195 cm⁻¹) due to subtle hydrogen-bonding variations.

- Crystal packing : (R)-enantiomers form helical chains via C–H···O interactions, whereas (S)-enantiomers adopt layered structures.

Chiral resolution via diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid achieves >99% enantiomeric excess for both forms.

Propriétés

IUPAC Name |

N-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUVNKNOZMSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695432 | |

| Record name | N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917882-94-1 | |

| Record name | N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetrahydrofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the reaction of tetrahydrofuran with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and cost-effectiveness. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of substitution.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyltetrahydrofuran-3-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its chiral nature allows for the development of enantiomerically pure compounds that can exhibit different biological activities.

Biological Studies

The compound has been utilized in studying enzyme-substrate interactions and protein-ligand binding. Its ability to modulate the activity of specific molecular targets makes it valuable in pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits moderate inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Moderate inhibition against Gram-positive bacteria. |

| Neuroprotective Effects | Reduced neuronal cell death under oxidative stress conditions. |

| Toxicological Assessment | Low acute toxicity in rodent models, indicating safety for pharmaceutical use. |

Antimicrobial Properties

A study evaluated the compound's efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent with specific activity against resistant strains.

Neuroprotective Effects

In vitro studies showed that this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative conditions.

Toxicological Profile

Toxicological assessments revealed that the compound has a low toxicity profile in rodent models, supporting its further development for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of N-Methyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : N-Methyltetrahydrofuran-3-amine hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- CAS Numbers :

- Physical State : Solid, typically 96–98% purity .

Applications :

This compound is a chiral amine hydrochloride used as a key intermediate in pharmaceutical synthesis, particularly in coupling reactions catalyzed by palladium (e.g., forming pyrazolo[1,5-a]pyrimidines or spirocyclic carboxamides ). Its enantiomers are critical for stereoselective drug development .

Comparison with Structurally Similar Compounds

Tetrahydrofuran-3-amine Hydrochloride

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- CAS : 204512-94-7 .

- Key Differences :

- Lacks the methyl group on the amine, making it a primary amine versus a secondary amine.

- Lower lipophilicity due to reduced alkyl substitution.

- Reactivity: More nucleophilic (primary amine) but less sterically hindered.

- Applications: Used in reactions requiring primary amines, such as peptide coupling or crosslinking .

N-Ethyl-3-methylcyclohexanamine Hydrochloride

3-Dimethylaminopropyl Chloride Hydrochloride

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State | Purity (%) |

|---|---|---|---|---|---|

| N-Methyltetrahydrofuran-3-amine HCl | C₅H₁₂ClNO | 137.61 | 917882-94-1 | Solid | 97–98 |

| Tetrahydrofuran-3-amine HCl | C₄H₁₀ClNO | 123.58 | 204512-94-7 | Not specified | Not given |

| N-Ethyl-3-methylcyclohexanamine HCl | C₉H₂₀ClN | 177.72 | 854427-16-0 | Not specified | Not given |

| 3-Dimethylaminopropyl chloride HCl | C₅H₁₃Cl₂N | 158.07 | 5407-04-5 | Solid | 98 |

Activité Biologique

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS No. 204512-95-8) is a compound of significant interest in both organic chemistry and biological research. Its unique structural properties allow it to function as a ligand, participating in various biochemical interactions. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClN₁O |

| Molecular Weight | 123.58 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| InChI Key | MHOVLDXJDIEEMJ-WCCKRBBISA-N |

This compound is characterized by its amine group, which plays a crucial role in its biological activity. The compound's structure allows it to mimic natural substrates, making it useful for probing enzyme-substrate interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors:

- Ligand Binding : The compound acts as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This interaction often involves hydrogen bonding and electrostatic interactions facilitated by the amine group.

- Biochemical Pathways : By binding to these targets, the compound can influence biochemical pathways, potentially leading to therapeutic effects. For instance, it has been studied for its ability to inhibit viral replication in certain assays .

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Antiviral Activity : Research indicates that derivatives of this compound have shown promising antiviral properties. For example, compounds synthesized from this compound demonstrated significant inhibition of MHV-nLuc replication in cellular assays .

- Enzyme Interaction : The compound has been utilized in studies examining enzyme-substrate interactions, revealing its potential as a tool for understanding enzymatic mechanisms.

- Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is being investigated for its potential in drug development, particularly in creating metal-based therapeutics due to its ability to form stable complexes with metal ions.

Case Study 1: Antiviral Efficacy

A study investigated the effect of this compound on viral replication. The results indicated a dose-dependent inhibition of MHV-nLuc replication with an IC50 value that suggests significant antiviral activity.

Case Study 2: Enzyme Inhibition

In another research effort, the compound was tested for its ability to inhibit specific kinases involved in cellular signaling pathways. The findings highlighted that modifications to the compound could enhance its potency and selectivity towards target kinases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Methyltetrahydrofuran-3-amine hydrochloride?

- Methodological Answer : Synthesis typically involves reacting a halogenated intermediate (e.g., bromoethoxy derivatives) with N-Methyltetrahydrofuran-3-amine under heating (80°C) in polar aprotic solvents like DMF. A catalyst such as tetrabutylammonium iodide improves yield by facilitating nucleophilic substitution. Reaction progress is monitored via HPLC, with purification achieved through reverse-phase chromatography .

- Key Parameters :

- Temperature: 80°C

- Solvent: DMF

- Catalyst: Tetrabutylammonium iodide (0.5–1 mol%)

- Reaction Time: 1.5–3 hours

Q. How is the purity of this compound validated in research settings?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are standard. Calibration against certified reference standards ensures accuracy. For example, a purity of >96% is achievable with retention time consistency (±0.1 min) .

- Analytical Table :

| Parameter | Value/Description |

|---|---|

| Column | C18 (5 µm, 4.6 × 150 mm) |

| Mobile Phase | 70:30 Acetonitrile/Water (+0.1% TFA) |

| Retention Time | 8.2 min |

| Purity Threshold | ≥95% |

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at –20°C in amber vials under nitrogen atmosphere prevents degradation. Stability studies show <5% decomposition over 12 months when stored properly. Regular analysis via NMR (e.g., monitoring amine proton peaks at δ 2.8–3.2 ppm) ensures integrity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIEs) and DFT calculations. For example, in SN2 reactions, deuterated analogs (e.g., Methan-d3-amine hydrochloride) reveal primary KIEs (kH/kD > 2), confirming a concerted mechanism. pH-dependent NMR (1H, 13C) tracks protonation states of the amine group, critical for nucleophilicity .

- Data Contradiction Note : Discrepancies in reaction rates at pH > 10 may arise from competing elimination pathways, requiring GC-MS to detect byproducts like alkenes .

Q. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?

- Methodological Answer : Chiral resolution uses supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak IC). Enantiomeric excess (ee) >99% is achievable with isocratic elution (CO2/MeOH 85:15). X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) confirms absolute configuration .

Q. How do structural analogs (e.g., Fluoxetine hydrochloride) inform SAR studies for N-Methyltetrahydrofuran-3-amine derivatives?

- Methodological Answer : Comparative molecular field analysis (CoMFA) identifies critical substituents. For example, replacing the trifluoromethyl group (as in Fluoxetine) with methyl in N-Methyltetrahydrofuran-3-amine reduces serotonin reuptake inhibition by 50%, per radioligand binding assays (IC50 shift from 10 nM to 20 nM) .

- SAR Table :

| Compound | R-Group | IC50 (Serotonin Transporter) |

|---|---|---|

| Fluoxetine hydrochloride | CF3 | 10 nM |

| N-Methyltetrahydrofuran-3-amine HCl | CH3 | 20 nM |

Q. What advanced techniques quantify trace impurities (e.g., genotoxic amines) in this compound batches?

- Methodological Answer : LC-MS/MS with a triple quadrupole system detects impurities at ppm levels. A validated method uses MRM transitions (e.g., m/z 120 → 103 for ethylamine) with a LOQ of 0.1 ppm. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for this compound synthesis?

- Methodological Answer : Yield variations (e.g., 70% vs. 90%) often stem from solvent purity or catalyst loading. Replicating protocols with anhydrous DMF and strict oxygen exclusion (via Schlenk line) improves consistency. Contradictory HPLC traces may indicate co-elution; using orthogonal techniques like ion chromatography resolves this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.